N-(3-chlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylphenyl group, and a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the dihydropyridazine ring: This step involves the reaction of hydrazine with a suitable diketone to form the dihydropyridazine ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.
Introduction of the ethylphenyl group: The ethylphenyl group is added via a Friedel-Crafts alkylation reaction.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and ethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[(4-ethylphenyl)amino]acetamide
- N-[(3-chlorophenyl)carbonyl]-N’-(4-ethylphenyl)thiourea
- (3-chlorophenyl)(4-ethylphenyl)methanamine
Uniqueness
N-(3-chlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its dihydropyridazine ring structure
Properties
Molecular Formula |
C19H16ClN3O2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-2-13-6-8-16(9-7-13)23-11-10-17(24)18(22-23)19(25)21-15-5-3-4-14(20)12-15/h3-12H,2H2,1H3,(H,21,25) |
InChI Key |
OKAMIUPRAQAEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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